O,O-Dimethyl acetylthiophosphoramidate
Overview
Description
O,O-Dimethyl acetylthiophosphoramidate is an organophosphorus compound with the molecular formula C4H10NO3PS and a molecular weight of 183.17 g/mol . It is commonly used as a pesticide due to its effective insecticidal, herbicidal, and fungicidal properties . The compound typically appears as a colorless to pale yellow oily liquid and is soluble in organic solvents such as alcohols, ethers, ketones, and hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Dimethyl acetylthiophosphoramidate generally involves a two-step chemical process :
Formation of Thiophosphoryl Acetate: Diethyl thiophosphate reacts with acetic anhydride to form thiophosphoryl acetate.
Formation of this compound: Thiophosphoryl acetate then reacts with dimethylamine under basic conditions to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions: O,O-Dimethyl acetylthiophosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Phosphoric acid derivatives.
Substitution: Various substituted phosphoramidates.
Scientific Research Applications
O,O-Dimethyl acetylthiophosphoramidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: Investigated for its effects on various biological systems, including its role as an enzyme inhibitor.
Medicine: Explored for potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Widely used in agriculture as a pesticide to control pests, weeds, and fungal infections.
Mechanism of Action
The primary mechanism of action of O,O-Dimethyl acetylthiophosphoramidate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function . By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of pests . The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, rendering the enzyme inactive .
Comparison with Similar Compounds
Acephate: Another organophosphorus pesticide with similar insecticidal properties.
Methamidophos: A related compound with a similar mechanism of action but different chemical structure.
Dimethoate: An organophosphorus insecticide with similar uses but different toxicity profiles.
Uniqueness: O,O-Dimethyl acetylthiophosphoramidate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its high solubility in organic solvents and effective enzyme inhibitory action make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N-dimethoxyphosphinothioylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO3PS/c1-4(6)5-9(10,7-2)8-3/h1-3H3,(H,5,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKNLUMRVZYMRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NP(=S)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885857 | |
Record name | Phosphoramidothioic acid, N-acetyl-, O,O-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42072-27-5 | |
Record name | Phosphoramidothioic acid, N-acetyl-, O,O-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42072-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoramidothioic acid, N-acetyl-, O,O-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042072275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoramidothioic acid, N-acetyl-, O,O-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphoramidothioic acid, N-acetyl-, O,O-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,O-dimethyl acetylthiophosphoramidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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